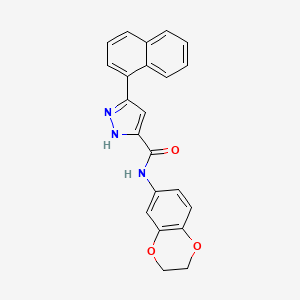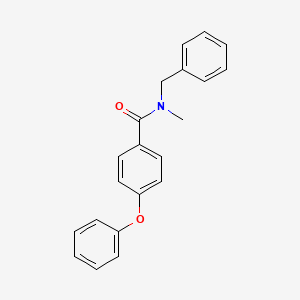
N-benzyl-N-methyl-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-4-phenoxybenzamide is a chemical compound with the molecular formula C21H19NO2 and a molecular weight of 317.38 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a benzyl group, a methyl group, and a phenoxybenzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-4-phenoxybenzamide typically involves the reaction of N-benzyl-N-methylamine with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-methyl-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Applications De Recherche Scientifique
N-benzyl-N-methyl-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-4-methylbenzamide: Similar structure but lacks the phenoxy group.
N-methyl-4-phenoxybenzamide: Similar structure but lacks the benzyl group.
N-benzyl-N-methyl-4-(phenoxymethyl)benzamide: Similar structure with a phenoxymethyl group instead of a phenoxy group
Uniqueness
N-benzyl-N-methyl-4-phenoxybenzamide is unique due to the presence of both benzyl and phenoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C21H19NO2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-4-phenoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-22(16-17-8-4-2-5-9-17)21(23)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
Clé InChI |
UUNUMKVIVJUMEG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


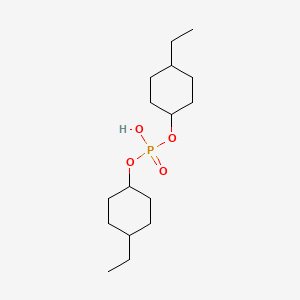
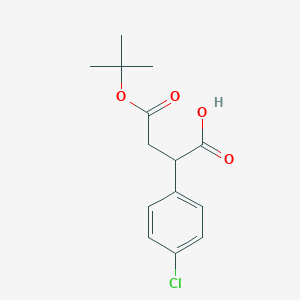
![N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15155725.png)
![5-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155732.png)
![N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15155734.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15155741.png)
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15155746.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155753.png)
![N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B15155758.png)
![N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155761.png)
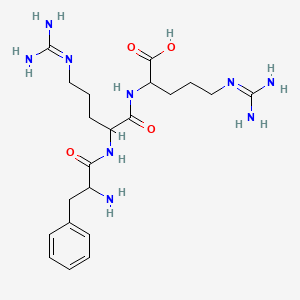
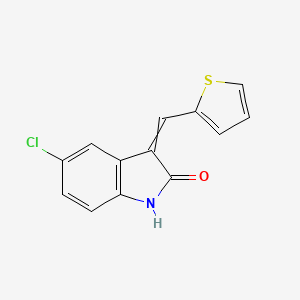
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155776.png)
